1-(3-Fluorophenyl)-2-pentanol

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. numberanalytics.comwikipedia.org The presence of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.commdpi.com The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

Fluorinated building blocks are essential components in the synthesis of complex fluorinated molecules. youtube.comsigmaaldrich.com These pre-fluorinated starting materials provide a more accessible and often safer route to incorporating fluorine compared to direct fluorination methods which can involve harsh reagents. tcichemicals.comtandfonline.com Their use has expanded beyond medicinal chemistry into materials science, where they are used to create fluoropolymers with high thermal stability and chemical resistance, and in agrochemistry to produce more effective herbicides and pesticides. numberanalytics.comsigmaaldrich.com The development of a diverse array of fluorinated building blocks has been crucial for advancing research and innovation in these fields. alfa-chemistry.com

Importance of Chiral Alcohols as Synthetic Intermediates

Chiral alcohols are invaluable synthetic intermediates due to their versatility in organic synthesis. alfachemic.comsigmaaldrich.com They can be readily converted into a wide range of other functional groups, including esters, ethers, amines, and amides, making them key components in the synthesis of complex molecules, particularly pharmaceuticals. sigmaaldrich.com

Secondary alcohols possess a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms. This arrangement allows for the creation of a stereogenic center at the carbinol carbon, leading to the existence of enantiomers. The spatial arrangement of the substituents around this chiral center is critical, as different enantiomers of a molecule can exhibit vastly different biological activities. wikipedia.org The synthesis of secondary homoallylic alcohols containing a vicinal quaternary carbon stereocenter is a significant challenge in organic synthesis, with methods like copper-catalyzed additions of allyl nucleophiles to carbonyls being developed to achieve high diastereo- and enantioselectivity. acs.org

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical measure of the success of an asymmetric synthesis. thieme-connect.dewikipedia.org In many applications, especially in the pharmaceutical industry, it is essential to produce a single enantiomer of a drug, as the other enantiomer may be inactive or even cause undesirable side effects. ub.edu Therefore, the development of synthetic methods that provide high enantiomeric purity is a major focus of modern organic chemistry. wikipedia.orgnumberanalytics.com Asymmetric synthesis, which favors the formation of one enantiomer over the other, is a key strategy for achieving this goal. wikipedia.org

Contextualization of 1-(3-Fluorophenyl)-2-pentanol within the Scope of Fluorinated Chiral Secondary Alcohols

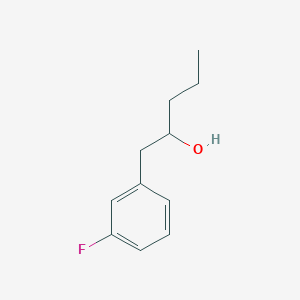

The chemical compound this compound, with the molecular formula C11H15FO, represents a specific example within the broader class of fluorinated chiral secondary alcohols. nih.gov Its structure incorporates a fluorophenyl group, which introduces the unique properties associated with organofluorine compounds, and a secondary alcohol functionality, which provides a chiral center and a site for further chemical transformations. The synthesis and study of such molecules are driven by the potential for developing new compounds with valuable applications, leveraging the combined benefits of fluorine incorporation and chirality.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7,11,13H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDYBXFODXZEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 3 Fluorophenyl 2 Pentanol

General Synthetic Strategies for Fluorinated Secondary Alcohols

The synthesis of fluorinated secondary alcohols is a well-established field, with numerous methods available for the introduction of fluorine and the stereocontrolled formation of the alcohol. These strategies can be broadly categorized into nucleophilic fluorination reactions and enantioselective carbon-carbon bond-forming reactions.

Nucleophilic fluorination is a common method for introducing a fluorine atom into a molecule. This typically involves the displacement of a leaving group by a fluoride (B91410) ion.

Table 1: Illustrative Deoxyfluorination of a Secondary Alcohol

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| 1-Phenyl-2-pentanol (B45728) | DAST | CH₂Cl₂, 0 °C to rt | 1-Phenyl-2-fluoropentane | Moderate | General knowledge |

Note: This table is illustrative and does not represent the direct synthesis of 1-(3-Fluorophenyl)-2-pentanol.

Recent advances in catalysis have enabled the development of asymmetric nucleophilic fluorination reactions. These methods utilize chiral catalysts to control the stereochemical outcome of the fluorination process, providing access to enantioenriched fluorinated compounds. While a specific application to this compound has not been reported, this strategy holds promise for the direct asymmetric synthesis of fluorinated secondary alcohols.

An alternative and often more convergent approach to chiral molecules like this compound involves the formation of a key carbon-carbon bond in an enantioselective manner.

The most direct route to this compound involves the asymmetric addition of a four-carbon nucleophile to 3-fluorobenzaldehyde. Organometallic reagents, such as Grignard or organolithium reagents, are commonly employed for this purpose in conjunction with a chiral catalyst or auxiliary.

A plausible and widely used method for the asymmetric synthesis of secondary alcohols is the addition of a Grignard reagent to an aldehyde in the presence of a chiral ligand. For the synthesis of this compound, this would involve the reaction of butylmagnesium bromide with 3-fluorobenzaldehyde. The stereochemistry can be controlled by a chiral catalyst, often a chiral amino alcohol or a derivative.

Table 2: Asymmetric Addition of a Grignard Reagent to an Aldehyde (General Example)

| Aldehyde | Grignard Reagent | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | EtMgBr | (-)-sparteine | Toluene | -78 | 85 | 92 | General knowledge |

Note: This table represents a general example of this type of reaction and not the specific synthesis of this compound.

While not a direct route to this compound, the asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines, which can be precursors to other chiral molecules. A more relevant strategy for the synthesis of the target alcohol is the asymmetric hydrogenation of the corresponding ketone, 1-(3-fluorophenyl)pentan-2-one. This reaction can be catalyzed by a variety of chiral transition metal complexes, such as those based on ruthenium, rhodium, or iridium, to afford the desired alcohol with high enantioselectivity.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. organic-chemistry.orgisomerlab.comnih.govnih.govyork.ac.uk This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The predictable stereochemical outcome and high levels of enantioselectivity make it a valuable tool in asymmetric synthesis.

Another powerful method is asymmetric transfer hydrogenation, which typically employs a chiral ruthenium catalyst, such as a Noyori-type catalyst, and a hydrogen donor like isopropanol or formic acid. mdpi.comnih.gov This method is known for its operational simplicity and high efficiency.

Table 3: Asymmetric Reduction of 1-(3-fluorophenyl)pentan-2-one (Hypothetical Data)

| Substrate | Catalyst | Reducing Agent/Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1-(3-fluorophenyl)pentan-2-one | (R)-CBS catalyst | BH₃·SMe₂ | THF | -78 to 25 | 95 | 98 | organic-chemistry.orgisomerlab.comnih.govnih.govyork.ac.uk |

| 1-(3-fluorophenyl)pentan-2-one | RuCl(S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 92 | 96 | mdpi.comnih.gov |

Note: The data in this table is hypothetical, based on typical results for these types of reactions, as specific literature for this substrate was not found.

Enantioselective Carbon-Carbon Bond Forming Reactions

Specific Synthetic Routes and Precursor Utilization for this compound Analogs

The synthesis of analogs of this compound relies on versatile and efficient chemical reactions that allow for the modification of both the aromatic ring and the alkyl chain. Key strategies involve the use of pre-functionalized starting materials and the application of modern catalytic systems to ensure high yield and selectivity.

The introduction of a fluorine atom onto the phenyl ring is a critical step in the synthesis of this compound and its analogs. Fluorine's unique properties can significantly modulate a molecule's lipophilicity and metabolic stability. acs.org Synthetic strategies often begin with commercially available fluorinated precursors or involve the late-stage introduction of fluorine.

Palladium-catalyzed cross-coupling reactions are a highly effective method for forming C-O bonds between (hetero)aryl bromides and fluorinated alcohols. acs.org For instance, the use of a tBuBrettPhos Pd G3 precatalyst with a mild base like Cs2CO3 allows for the efficient coupling of various aryl bromides with fluorinated alcohols, demonstrating excellent functional group tolerance. acs.org This approach is valuable for creating a diverse range of fluorinated aryl ethers, which can be precursors to the target alcohol. acs.orgrsc.org

Another important strategy is deoxyfluorination, where a hydroxyl group is replaced with fluorine. Reagents like 4-(methylsulfonyl)phenyl sulfurofluoridate have been developed for the deoxyfluorination of primary and secondary alcohols. cas.cn These reagents are noted for their stability, low cost, and high efficiency, providing a practical method for synthesizing alkyl fluorides from readily available alcohols. cas.cn The synthesis of fluorinated precursors can also be achieved through methods such as the ring-opening of fluorinated epoxides with a nucleophilic fluorinating agent. google.com

| Method | Precursors | Reagents/Catalysts | Key Features |

| Pd-catalyzed Cross-Coupling | (Hetero)aryl bromides, Fluorinated alcohols | tBuBrettPhos Pd G3, Cs2CO3 | High functional group tolerance, mild conditions. acs.org |

| Deoxyfluorination | Primary/Secondary alcohols | 4-(methylsulfonyl)phenyl sulfurofluoridate | Stable, low-cost, high efficiency. cas.cn |

| Epoxide Ring-Opening | Fluorinated epoxides | Nucleophilic fluorinating agents (e.g., HF complexes) | Direct route to fluorohydrins. google.com |

The construction of the pentanol (B124592) backbone is a fundamental aspect of the synthesis. Organic synthesis strategies are centered on two main objectives: assembling the carbon framework and manipulating functional groups. msu.edu Retrosynthetic analysis is a powerful planning tool, involving the deconstruction of the target molecule into simpler, readily available starting materials. fiveable.mechemistry.coach

For the pentanol backbone, this analysis might lead to precursors like aldehydes, ketones, or olefins. ck12.org The formation of carbon-carbon bonds is essential for building this framework. msu.edu A variety of reactions can be employed, including:

Grignard Reactions: The reaction of an appropriate organomagnesium halide (Grignard reagent) with an aldehyde or epoxide is a classic and effective method for forming C-C bonds and introducing the hydroxyl group simultaneously. For example, reacting 3-fluorobenzaldehyde with a butylmagnesium halide.

Wittig and Related Reactions: These reactions are used to form alkenes from carbonyl compounds, which can then be hydrated or hydroborated-oxidized to yield the desired alcohol. msu.edu

Aldol Condensations: This reaction forms a β-hydroxy ketone or aldehyde, which can be further modified to create the pentanol structure. msu.edu

These methods provide the foundational carbon skeleton which can then undergo further functionalization to yield the final product. ck12.org

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound, as different stereoisomers can have vastly different biological activities. accessscience.comsigmaaldrich.cn The focus is on creating the desired three-dimensional arrangement of atoms, particularly at the chiral center of the secondary alcohol. Both enantioselective and diastereoselective methods are employed to control the stereochemistry. accessscience.com

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral secondary alcohols. ru.nl This field has seen the development of numerous chiral catalysts that can induce high levels of enantioselectivity in reactions.

Chiral Oxazaborolidines: Developed by Itsuno and Corey, these catalysts are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using borane (CBS reduction). ru.nl The method has been widely applied and modified. ru.nl

Chiral Amines: Chiral variants of 4-(dimethylamino)pyridine (DMAP) and other nucleophilic amines have been developed as catalysts for asymmetric acyl transfer, enabling the kinetic resolution of secondary alcohols. acs.org Cinchona alkaloids are another class of chiral amines that have proven successful in catalyzing various asymmetric reactions. rsc.org

Transition Metal Catalysts: Chiral complexes of metals like ruthenium, rhodium, and cobalt are used in a variety of asymmetric transformations. acs.orgnih.gov For instance, ruthenium-based systems are effective in the kinetic resolution of secondary alcohols. acs.org Feng and Liu reported a chiral N,N′-dioxide cobalt(II) complex for the asymmetric ru.nlacs.org-sigmatropic rearrangement of allylic selenides. nih.gov

Chiral Ionic Liquids (CILs): Amino acid amide-based CILs have been used as recyclable catalysts in the asymmetric transfer hydrogenation (ATH) of ketones, producing chiral secondary alcohols with high yields and enantioselectivity. rsc.org

| Catalyst Type | Example(s) | Application | Key Advantage |

| Oxazaborolidines | Corey-Bakshi-Shibata (CBS) catalysts | Asymmetric ketone reduction | High enantioselectivity for a wide range of ketones. ru.nl |

| Chiral Amines | Axially chiral DMAP analogs, Cinchona alkaloids | Kinetic resolution of alcohols, [2+2] cycloadditions | High selectivity and efficiency in various reactions. acs.orgrsc.org |

| Transition Metal Complexes | Ru-based catalysts, Co(II)-N,N'-dioxide complexes | Kinetic resolution, Asymmetric rearrangements | Catalytic efficiency and high turnover numbers. acs.orgnih.gov |

| Chiral Ionic Liquids | Amino acid amide CILs | Asymmetric transfer hydrogenation of ketones | Recyclability and stable performance over multiple cycles. rsc.org |

Specific synthetic transformations are designed to control the formation of stereocenters with high fidelity.

Enantioselective Addition to Aldehydes: The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a well-established method for synthesizing chiral secondary alcohols. acs.org For example, using N,N-dialkylnorephedrines as chiral catalysts in the addition of diisopropylzinc to aldehydes can afford secondary alcohols with high enantiomeric excess (ee). acs.org

Diastereoconvergent Synthesis: In some advanced strategies, a mixture of diastereomers of a starting material can be converted into a single diastereomer of the product. A selenium-catalyzed intermolecular C-H amination has been reported for the diastereoconvergent synthesis of anti-1,2-amino alcohols, a principle that highlights the potential for controlling stereochemistry in related alcohol syntheses. rsc.orgnsf.gov This process can eliminate the need for preparing stereochemically pure starting materials. rsc.orgnsf.gov

Asymmetric Ring-Opening/Cross-Metathesis (AROCM): This method, using chiral ruthenium catalysts, can produce 1,2-anti diols with high enantioselectivity from di-oxygenated cyclobutenes. scispace.com While focused on diols, the underlying principles of stereocontrol are broadly applicable.

These methods, often guided by the choice of catalyst and reaction conditions, are crucial for producing specific stereoisomers of this compound and its analogs. nsf.govscispace.com

Stereocontrolled Synthesis of Chiral Secondary Alcohols

Derivatization Strategies and Post-Synthetic Functionalization of this compound

Post-synthetic functionalization, or derivatization, of the hydroxyl group in this compound is often performed to enhance its analytical properties or to explore structure-activity relationships. libretexts.orgnih.gov The alcohol functional group is a versatile handle for a wide range of chemical modifications. chemrxiv.org

Common derivatization reactions for hydroxyl groups include:

Acylation: The reaction of the alcohol with an acyl chloride or anhydride converts the hydroxyl group into an ester. libretexts.org Reagents like benzoyl chloride can introduce a UV-active chromophore, which is beneficial for detection in high-performance liquid chromatography (HPLC). libretexts.org

Alkylation: This involves replacing the active hydrogen of the hydroxyl group with an alkyl or benzyl group to form an ether. This can increase the volatility and thermal stability of the compound, making it more suitable for gas chromatography (GC) analysis. libretexts.org

Silylation: Active hydrogens are displaced by a silyl group, such as trimethylsilyl (TMS). The resulting silyl ethers are more volatile and thermally stable than the parent alcohols. libretexts.org

These derivatization techniques are essential tools in the analysis and further development of alcohol-containing compounds. nih.gov

| Derivatization Method | Reagent Type | Resulting Derivative | Purpose |

| Acylation | Acyl chlorides, Anhydrides | Ester | Introduce chromophores/fluorophores for detection (HPLC). libretexts.orgnih.gov |

| Alkylation | Alkyl halides | Ether | Increase volatility and stability (GC). libretexts.org |

| Silylation | Silylating agents (e.g., TMSCl) | Silyl Ether | Increase volatility and thermal stability (GC). libretexts.org |

Transformations of the Hydroxyl Group

The secondary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification:

The conversion of the hydroxyl group to an ester can be accomplished through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or carboxylic acid is often used, or water is removed as it is formed scienceready.com.aumasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk.

Another powerful method for esterification, particularly for secondary alcohols where steric hindrance can be a factor and mild conditions are required, is the Mitsunobu reaction wikipedia.orgnrochemistry.comorganic-chemistry.org. This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol wikipedia.orgnrochemistry.com. A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, following an Sₙ2 mechanism wikipedia.orgorganic-chemistry.orgyoutube.com. This is particularly valuable in stereoselective synthesis.

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Fischer Esterification | R-COOH, cat. H₂SO₄, Heat (Reflux) | 1-(3-Fluorophenyl)-2-pentyl ester | Equilibrium-driven; suitable for simple esters. |

| Mitsunobu Reaction | R-COOH, PPh₃, DEAD or DIAD, THF, 0 °C to RT | 1-(3-Fluorophenyl)-2-pentyl ester | Mild conditions; proceeds with inversion of stereochemistry. wikipedia.orgnrochemistry.comorganic-chemistry.org |

Etherification:

The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from a primary alkyl halide in an Sₙ2 reaction. The use of secondary or tertiary alkyl halides is generally avoided due to competing elimination reactions.

A more specialized method for the chemoselective etherification of benzylic alcohols involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol organic-chemistry.org. This system can selectively convert benzylic alcohols to their corresponding methyl or ethyl ethers, often in the presence of other, less reactive alcohol types like aliphatic or phenolic hydroxyl groups organic-chemistry.org. The reaction is believed to proceed through a carbocation intermediate organic-chemistry.org.

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 1. NaH, THF; 2. R-X (primary alkyl halide) | 1-(3-Fluorophenyl)-2-pentyl ether | Sₙ2 mechanism; requires a strong base and a primary alkyl halide. |

| TCT/DMSO Method | TCT, DMSO, MeOH or EtOH | 1-(3-Fluorophenyl)-2-methoxy/ethoxypentane | Chemoselective for benzylic alcohols. organic-chemistry.org |

Oxidation:

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(3-fluorophenyl)-2-pentanone. A wide array of oxidizing agents can be employed for this transformation. Modern, mild oxidation methods are often preferred to avoid side reactions. Commonly used systems include Swern oxidation (using oxalyl chloride or a similar activator with DMSO) and oxidations involving reagents like o-iodoxybenzoic acid (IBX) or catalytic amounts of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) with a co-oxidant organic-chemistry.org. These methods are known for their high efficiency and compatibility with various functional groups organic-chemistry.org.

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. Et₃N | 1-(3-Fluorophenyl)-2-pentanone | Mild conditions, avoids harsh metals. organic-chemistry.org |

| IBX Oxidation | IBX, DMSO or other suitable solvent, RT | 1-(3-Fluorophenyl)-2-pentanone | Metal-free, high-yielding oxidation. organic-chemistry.org |

| TEMPO-catalyzed Oxidation | cat. TEMPO, NaOCl (bleach), CH₂Cl₂/H₂O | 1-(3-Fluorophenyl)-2-pentanone | Catalytic, uses an inexpensive terminal oxidant. organic-chemistry.org |

Modifications of the Phenyl and Alkyl Moieties

Modifications of the Phenyl Moiety:

The 3-fluorophenyl group can undergo electrophilic aromatic substitution (EAS) to introduce additional substituents onto the aromatic ring. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the 1-(2-hydroxypentyl) group.

The fluorine atom is a deactivating but ortho, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The alkyl substituent is generally considered to be a weakly activating, ortho, para-directing group. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the fluorine atom (positions 2, 4, and 6) and to the positions ortho and para to the alkyl group (positions 2, 4, and 6 relative to the alkyl group's point of attachment). The combined directing effects would favor substitution at positions 2, 4, and 6 of the 3-fluorophenyl ring. Steric hindrance from the pentanol side chain might disfavor substitution at the 2-position.

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or AlCl₃. Regioselective halogenation can also be performed using reagents like N-halosuccinimides in fluorinated alcohols, which can offer high yields and selectivity researchgate.net.

Nitration: The introduction of a nitro group is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile nih.gov. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions.

Friedel-Crafts Reactions: Acylation or alkylation of the ring can be carried out using an acyl chloride or alkyl halide in the presence of a strong Lewis acid like AlCl₃ masterorganicchemistry.comlumenlearning.comthermofisher.com. Friedel-Crafts acylation is generally preferred as it avoids the carbocation rearrangements and polyalkylation issues often associated with alkylation lumenlearning.com. The aromatic ring in this compound is moderately deactivated by the fluorine atom, which may require forcing conditions for Friedel-Crafts reactions to proceed efficiently.

| Reaction | Reagents and Conditions | Potential Major Products | Key Features |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Bromo-1-(3-fluorophenyl)-2-pentanol isomers (e.g., at C4, C6) | Classic electrophilic aromatic substitution. |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-(3-fluorophenyl)-2-pentanol isomers (e.g., at C4, C6) | Introduces a versatile nitro group for further transformations. nih.gov |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl-1-(3-fluorophenyl)-2-pentanol isomers (e.g., at C4, C6) | Forms a C-C bond, introduces a ketone functionality. masterorganicchemistry.com |

Modifications of the Alkyl Moiety:

Selective functionalization of the pentyl chain presents a greater challenge due to the presence of multiple, relatively unreactive C-H bonds.

Dehydration: Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of a mixture of alkenes, primarily 1-(3-fluorophenyl)-1-pentene and 1-(3-fluorophenyl)-2-pentene (E/Z isomers), by eliminating a molecule of water edubirdie.com. The formation of the conjugated 1-phenyl-1-pentene isomer is often favored. These alkene products can then serve as substrates for a wide range of further modifications, such as hydrogenation, halogenation, or epoxidation.

| Reaction | Reagents and Conditions | Product(s) | Key Features |

|---|---|---|---|

| Dehydration | cat. H₂SO₄ or H₃PO₄, Heat | 1-(3-Fluorophenyl)-1-pentene and 1-(3-Fluorophenyl)-2-pentene | Creates a C=C double bond for further functionalization. edubirdie.com |

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(3-Fluorophenyl)-2-pentanol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise data on the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular skeleton of this compound. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure.

While specific experimental data for this compound is not publicly available, a predicted spectrum can be derived from data for analogous compounds such as 2-pentanol (B3026449) and 1-phenyl-1-pentanol. chemicalbook.comchemicalbook.com The presence of the 3-fluorophenyl group significantly influences the chemical shifts of nearby protons and carbons, particularly those on the aromatic ring and the benzylic carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on spectral data from analogous compounds and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C4', C5', C6') | 7.20 - 7.40 | Multiplet | - |

| Aromatic H (C2') | 6.90 - 7.10 | Multiplet | - |

| CH-OH (C2) | 3.70 - 3.90 | Multiplet | ~6-7 |

| CH₂ (C1) | 2.60 - 2.80 | Multiplet | ~7-8 |

| OH | 1.80 - 2.50 | Broad Singlet | - |

| CH₂ (C3) | 1.40 - 1.60 | Multiplet | ~7 |

| CH₂ (C4) | 1.25 - 1.45 | Multiplet | ~7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on spectral data from analogous compounds and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C1') | ~142 (d, JCF ≈ 7 Hz) |

| Aromatic C (C3') | ~163 (d, JCF ≈ 245 Hz) |

| Aromatic C (C5') | ~130 (d, JCF ≈ 8 Hz) |

| Aromatic C (C2') | ~125 (d, JCF ≈ 3 Hz) |

| Aromatic C (C4') | ~115 (d, JCF ≈ 21 Hz) |

| Aromatic C (C6') | ~114 (d, JCF ≈ 22 Hz) |

| CH-OH (C2) | ~72 |

| CH₂ (C1) | ~45 |

| CH₂ (C3) | ~38 |

| CH₂ (C4) | ~19 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it exceptionally sensitive to subtle changes in the fluorine atom's electronic environment. This makes it an invaluable tool for chiral analysis and confirming the substitution pattern on the aromatic ring. researchgate.netnih.govrsc.org

Determining the enantiomeric excess (ee) of a chiral compound like this compound is crucial in many chemical and pharmaceutical applications. ¹⁹F NMR spectroscopy is a powerful method for this analysis. The two enantiomers are chemically indistinguishable in an achiral solvent. However, their interaction with a chiral auxiliary can create diastereomeric species that are distinguishable by NMR. rsc.org

Chiral Derivatizing Agents (CDAs): The alcohol functional group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form a mixture of diastereomeric esters. researchgate.net These diastereomers will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the integration of the peaks to determine the enantiomeric excess. bohrium.comnih.govacs.org

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with the enantiomers. This interaction is often sufficient to induce a chemical shift difference (Δδ) between the ¹⁹F signals of the two enantiomers, enabling quantification. bohrium.com

Table 3: Illustrative ¹⁹F NMR Data for Enantiomeric Excess Determination This table illustrates the expected outcome of using a CDA with a racemic mixture of this compound.

| Species | Hypothetical Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| (R)-1-(3-Fluorophenyl)-2-pentanol derivative | -113.50 | 50% |

Beyond determining enantiomeric purity, ¹⁹F NMR in conjunction with CDAs can be used to assign the absolute configuration of the chiral center. nih.govacs.org By preparing derivatives of the alcohol with both enantiomers of a known CDA (e.g., (R)- and (S)-Mosher's acid), a consistent pattern in the chemical shift differences (ΔδRS) can be observed. These empirical models, often supported by computational DFT calculations, correlate the sign of the chemical shift difference to the absolute configuration at the chiral center. frontiersin.orgnih.gov For instance, the fluorine atom in the derivative of the (R)-alcohol may consistently appear downfield compared to the derivative of the (S)-alcohol, allowing for a definitive assignment. nih.govacs.org

Recent advancements allow for the direct chiral analysis of fluorinated compounds without the need for derivatization. nih.gov This can be achieved by using highly effective chiral solvating agents or by conducting the NMR experiment in a chiral liquid crystal medium. nih.gov These methods induce anisotropy in the molecular environment, leading to the separation of enantiomeric signals directly in the ¹⁹F NMR spectrum. This approach is particularly advantageous as it simplifies sample preparation and avoids potential kinetic resolution issues associated with derivatization reactions. nih.gov

For a comprehensive understanding of the three-dimensional structure and dynamics of this compound, more advanced NMR techniques are employed.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum. These experiments reveal through-bond connectivity between nuclei, confirming the structural assignments made from 1D spectra.

Solid-State NMR (ssNMR): ¹⁹F solid-state NMR is a powerful technique for studying the structure of fluorinated compounds in their solid, crystalline, or amorphous forms. researchgate.netnih.govnih.gov It provides information on molecular packing, intermolecular interactions, and the presence of different polymorphs. As many active pharmaceutical ingredients are fluorinated, ¹⁹F ssNMR has become an important tool in pharmaceutical analysis to characterize drug substances and products. nih.gov This technique could be applied to this compound to study its solid-state conformation and interactions.

Fluorine (¹⁹F) NMR Spectroscopy for Chiral Analysis and Fluorine Environment Assessment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 182.23 g/mol ), the electron ionization (EI) mass spectrum is predicted to exhibit a discernible molecular ion peak (M⁺) and a series of characteristic fragment ions.

The fragmentation of aromatic alcohols is influenced by the stability of the benzene (B151609) ring, which typically results in a prominent molecular ion. whitman.edu The fragmentation pathways for this compound are expected to be dominated by alpha cleavage and dehydration, which are characteristic of alcohols. libretexts.orglibretexts.orgyoutube.com

Key Fragmentation Pathways:

Alpha Cleavage: The bond between the first and second carbon of the pentanol (B124592) chain (C1-C2) is benzylic and adjacent to the hydroxyl group, making it susceptible to cleavage. However, the most probable alpha cleavage for secondary alcohols occurs at the C-C bond nearest the hydroxyl group, breaking the bond between C2 and C3. libretexts.org This would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a resonance-stabilized cation. Another significant alpha cleavage could involve the breaking of the bond between the carbon bearing the hydroxyl group (C2) and the benzylic carbon (C1), leading to the formation of a 3-fluorobenzyl radical or cation.

Benzylic Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group (C2) and the adjacent carbon in the pentyl chain (C3) is a common fragmentation pathway for phenyl-substituted alcohols. This leads to the formation of a stable benzylic cation or a tropylium (B1234903) ion. The most characteristic fragment for alkyl-substituted benzene rings is often observed at a mass-to-charge ratio (m/z) of 91, corresponding to the tropylium ion (C₇H₇⁺). whitman.edu For a fluorinated analogue, a corresponding peak at m/z 109 (C₇H₆F⁺) resulting from the fluorotropylium ion is expected.

Dehydration: As with most alcohols, the elimination of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation process, leading to a peak at M-18. libretexts.orgyoutube.com

Fluorine-Related Fragmentation: The presence of a fluorine atom on the phenyl ring may lead to the loss of a fluorine radical (•F, 19 Da) or hydrogen fluoride (B91410) (HF, 20 Da), giving rise to peaks at M-19 and M-20, respectively. whitman.edu

Based on these principles and data from similar structures like 1-phenyl-2-propanol, a predicted fragmentation pattern can be summarized. massbank.eu

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 182 | [C₁₁H₁₅FO]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₁H₁₃F]⁺ | Dehydration (Loss of H₂O) |

| 125 | [C₈H₁₀F]⁺ | Alpha cleavage (Loss of •C₃H₅O) |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion (Loss of F from fluorotropylium) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic components, as well as the carbon-fluorine bond.

The key functional groups and their expected vibrational frequencies are:

O-H Stretching: A strong and broad absorption band is anticipated in the region of 3400–3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. libretexts.org

C-H Stretching (Aromatic): Absorption bands corresponding to the C-H stretching vibrations of the benzene ring are expected to appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. libretexts.org

C-H Stretching (Aliphatic): The C-H stretching vibrations of the pentyl chain will give rise to strong absorptions just below 3000 cm⁻¹, in the 2960–2850 cm⁻¹ region. libretexts.org

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the benzene ring will produce several medium to weak absorption bands in the 1600–1450 cm⁻¹ region. libretexts.org

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the secondary alcohol is expected to result in a strong absorption band in the 1150–1050 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond will exhibit a strong absorption band in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com

The expected IR absorption bands for this compound are detailed in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3400–3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100–3000 | Medium |

| C-H Stretch | Aliphatic | 2960–2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Weak |

| C-F Stretch | Aryl Fluoride | 1200–1000 | Strong |

| C-O Stretch | Secondary Alcohol | 1150–1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of UV radiation excites electrons from a ground state to a higher energy state. In this compound, the fluorophenyl group acts as the primary chromophore.

The UV spectrum of benzene exhibits three absorption bands at 184, 204, and 256 nm. quimicaorganica.orgspcmc.ac.in The band at 256 nm, known as the B-band (or secondary band), is due to a symmetry-forbidden π→π* transition and shows a characteristic fine vibrational structure. quimicaorganica.orgspcmc.ac.in When substituents are added to the benzene ring, they can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity (ε). This phenomenon is known as a bathochromic (red) shift. quimicaorganica.org

For this compound, the alkyl alcohol substituent and the fluorine atom on the benzene ring will influence the electronic transitions. The fluorine atom, being an auxochrome, is expected to cause a slight bathochromic shift of the B-band. Studies on substituted benzenes, such as m-fluoroanisole, show absorption maxima in the UV region. nist.gov The primary electronic transitions observed will be π→π* transitions within the aromatic ring.

| Electronic Transition | Chromophore | Predicted λmax (nm) | Description |

|---|---|---|---|

| π→π | Fluorophenyl Ring | ~260-270 | B-band (benzenoid), fine structure may be reduced in a polar solvent. |

| π→π | Fluorophenyl Ring | ~200-220 | E-band (benzenoid), typically more intense. |

Based on a comprehensive search for scientific literature, there are no specific computational or theoretical investigations published on the compound "this compound." The search for data pertaining to Density Functional Theory (DFT) studies, conformational analysis, ab initio calculations, or molecular modeling for this exact molecule did not yield any specific results.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. Generating content for the specified sections would require research data that is not available in the public domain. Any attempt to populate the requested sections with information on related compounds or general methodologies would violate the strict instruction to focus solely on "this compound."

Computational and Theoretical Investigations

Mechanistic Insights from Computational Studies

Detailed computational explorations into the reaction mechanisms involving 1-(3-Fluorophenyl)-2-pentanol are currently unavailable in published research. Such studies would be invaluable for understanding its formation, reactivity, and potential applications. For instance, computational analysis of its synthesis, often achieved through methods like the Grignard reaction, could illuminate the step-by-step process of bond formation and the energetic landscape of the reaction.

Transition State Analysis of Reaction Pathways

The analysis of transition states is a cornerstone of mechanistic computational chemistry, providing critical information about the highest energy point along a reaction coordinate. For this compound, transition state analysis could clarify the stereochemical outcomes of its synthesis or the regioselectivity of its subsequent reactions. The geometry and energetic properties of these fleeting structures dictate the feasibility and rate of a chemical transformation. At present, there are no specific computational studies that detail the transition state structures for reactions leading to or involving this particular fluorinated alcohol.

Role of Fluorine in Reaction Selectivity

The presence of a fluorine atom on the phenyl ring is expected to exert significant electronic and steric effects, thereby influencing the selectivity of reactions. Fluorine's high electronegativity can alter the electron density of the aromatic ring and benzylic positions, impacting the reactivity towards electrophiles and nucleophiles. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can stabilize specific transition states and lead to preferential formation of one product over another. While these principles are well-established in organic chemistry, specific computational data quantifying these effects for this compound are absent from the scientific literature. Without dedicated computational studies, a detailed, data-driven explanation of fluorine's role in the reaction selectivity for this compound remains speculative.

Reactivity and Reaction Mechanisms of 1 3 Fluorophenyl 2 Pentanol

Oxidation Reactions of Secondary Alcohols

As a secondary alcohol, 1-(3-Fluorophenyl)-2-pentanol can be oxidized to form a ketone. The presence of the benzylic-like position enhances the reactivity of the alcohol group.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For benzylic alcohols, a variety of methods are available that offer high selectivity and yield. nih.govresearchgate.netrsc.org While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on similar secondary benzylic alcohols.

Various oxidizing agents can be employed for this transformation. Common laboratory reagents include chromium-based compounds and permanganates, although greener alternatives are increasingly favored. nih.govwikipedia.org Catalytic systems often provide higher selectivity and milder reaction conditions. For instance, metal-free photochemical approaches using catalysts like Eosin Y and molecular oxygen as the oxidant have proven effective for the selective oxidation of secondary benzyl alcohols to their corresponding ketones with moderate to excellent yields. nih.gov

The general reaction for the selective oxidation of this compound to 1-(3-Fluorophenyl)-2-pentanone is depicted below:

General Scheme for Oxidation of this compound

The efficiency of such oxidations can be influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups can enhance the reaction rate, while electron-withdrawing groups, such as the fluorine atom in the meta position, may slightly reduce the efficiency of the oxidation. nih.gov

| Catalyst System | Oxidant | General Observations | Reference |

|---|---|---|---|

| Eosin Y / Blue LED | O₂ | Metal-free, green method with moderate to excellent yields for a range of benzyl alcohols. | nih.gov |

| Potassium tetrasodium diperiodatocuprate(III) | - | Selective for benzylic hydroxyl groups over other alcoholic functional groups. | researchgate.net |

| [Fe(III)(Br)₂(Pc-L)]Br | H₂O₂ | Good to excellent conversions and selectivities. Tolerates both aromatic and aliphatic alcohols. | wikipedia.org |

| Benzyldimethyltelluronium dichromate | - | Effective for selective oxidation of benzylic, allylic, and saturated secondary alcohols. | rsc.org |

Aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, represents an environmentally benign and cost-effective method for alcohol oxidation. The mechanisms of these reactions are often complex and catalyst-dependent.

For copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed aerobic oxidations, the mechanism is thought to involve a series of redox steps with the copper catalyst and TEMPO acting as co-catalysts. byjus.com A plausible mechanism for the aerobic oxidation of benzylic alcohols catalyzed by magnetic core-shell materials with both TEMPO and N-methylimidazole (NMI) as co-catalysts involves the activation of oxygen and facilitation of electron transfer between the catalyst and the alcohol. researchgate.net The electronic effects of substituents on the phenyl ring can influence the rate-determining step, which is often the deprotonation of the hydroxyl group. researchgate.net Electron-withdrawing groups, like the fluorine in this compound, can facilitate this deprotonation step. researchgate.net

Photochemical aerobic oxidations can proceed through different pathways. For instance, with a thioxanthenone catalyst, the reaction is believed to be mediated by singlet oxygen. youtube.com The excited photocatalyst generates singlet oxygen, which then interacts with the benzylic alcohol. This can occur via a two-step mechanism involving hydrogen atom abstraction to form a benzylic radical, followed by radical recombination to form a peroxy hemiacetal. rsc.orgyoutube.com This intermediate then decomposes to the ketone. rsc.org

Key Steps in a Plausible Aerobic Oxidation Mechanism:

Catalyst Activation: The catalyst is activated, for example, by light in photochemical reactions or by forming a complex with oxygen.

Substrate Interaction: The alcohol coordinates with the activated catalyst.

Hydrogen Abstraction: A hydrogen atom is abstracted from the carbinol carbon. In benzylic alcohols, the resulting radical is stabilized by resonance with the aromatic ring.

Oxygen Insertion/Reaction: Molecular oxygen reacts with the intermediate species.

Product Formation and Catalyst Regeneration: The ketone product is formed, and the catalyst is regenerated to complete the catalytic cycle.

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound, being a poor leaving group, requires activation to undergo nucleophilic substitution. This can be achieved by protonation in acidic media or by conversion to a better leaving group, such as a tosylate or mesylate.

Deoxyfluorination is a key reaction for introducing fluorine into organic molecules. The mechanism of deoxyfluorination of secondary alcohols can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the stability of the potential carbocation intermediate.

For a secondary benzylic alcohol like this compound, the benzylic position can stabilize a carbocation through resonance. This would favor an Sₙ1-type mechanism, which proceeds through a planar carbocation intermediate. However, Sₙ2 reactions are also possible, particularly with reagents that promote a concerted backside attack by the fluoride (B91410) nucleophile.

Recent advancements in deoxyfluorination have led to methods that can control the mechanistic pathway. For example, a base-free deoxyfluorination method using a nontrigonal phosphorus compound and a triarylborane fluoride shuttling catalyst has been shown to proceed with stereoinversion, consistent with an Sₙ2 mechanism, even for secondary benzylic alcohols. nih.govchemistrytalk.org This approach suppresses elimination side products that can be prevalent in Sₙ1 reactions of benzylic alcohols. nih.gov

Borane-mediated deoxyfluorination has also been shown to be highly selective for secondary alcohols over primary and even benzylic alcohols, proceeding via an Sₙ2 pathway with complete inversion of configuration. nih.govresearchgate.net

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Determining Step | Unimolecular (formation of carbocation) | Bimolecular (nucleophilic attack and leaving group departure) |

| Intermediate | Carbocation | Transition state |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Stable carbocations (e.g., tertiary, benzylic), polar protic solvents, weak nucleophiles. | Unhindered substrates, strong nucleophiles, polar aprotic solvents. |

The stereochemical outcome of a nucleophilic substitution reaction at the chiral center of this compound is a direct consequence of the reaction mechanism.

Sₙ2 Reactions: These reactions proceed with a backside attack of the nucleophile on the carbon atom bearing the leaving group. This results in a complete inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion. csbsju.eduacs.orglibretexts.orgcas.cnwikipedia.org If the starting alcohol has a specific stereochemistry (R or S), the product will have the opposite configuration.

Sₙ1 Reactions: These reactions involve the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. This leads to the formation of a racemic mixture of the two possible enantiomers of the product, resulting in a loss of stereochemical information from the starting material.

Therefore, controlling the reaction conditions to favor either an Sₙ1 or Sₙ2 pathway is crucial for achieving a desired stereochemical outcome in the synthesis of chiral molecules derived from this compound.

Reactions Involving the Aromatic Ring

The 3-fluorophenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents on the benzene (B151609) ring: the fluorine atom and the 2-pentanol (B3026449) chain.

The fluorine atom is an ortho, para-directing group, although it is deactivating due to its strong inductive electron-withdrawing effect (-I), which is partially offset by its resonance electron-donating effect (+M). wikipedia.org The alkyl group (the 2-pentanol chain) is a weak activating group and is also ortho, para-directing.

The combined directing effects of these two groups will determine the position of substitution for an incoming electrophile. The fluorine atom is a stronger deactivator than the alkyl group is an activator. The positions ortho and para to the fluorine are at carbons 2, 4, and 6. The positions ortho and para to the alkyl group are at carbons 2, 4, and 6. Therefore, substitution is most likely to occur at positions 2, 4, and 6, with the relative amounts of each isomer depending on the specific electrophile and reaction conditions, as well as steric hindrance.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The presence of the deactivating fluorine atom will generally make the aromatic ring of this compound less reactive towards electrophilic substitution than benzene itself.

Electrophilic Aromatic Substitution (Influence of Fluoro-Substitution)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on a substituted benzene ring, such as the one in this compound, are controlled by the electronic properties of the existing substituents.

In this molecule, the benzene ring has two substituents: a fluorine atom at the C3 position and a 2-hydroxypentyl group at the C1 position. Both substituents influence the position of an incoming electrophile.

Fluorine Substituent: Halogens, including fluorine, are generally deactivating yet ortho, para-directing. The deactivation arises from fluorine's strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic and thus slower to react than benzene. quora.com However, fluorine can donate a lone pair of electrons through resonance (+R), which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the fluorine atom. In some specific electrophilic reactions, fluorine has been shown to act as an activating substituent. acs.org

Alkyl Substituent: The 2-hydroxypentyl group is considered an alkyl group in terms of its effect on the aromatic ring. Alkyl groups are activating and ortho, para-directing due to their positive inductive effect (+I) and hyperconjugation, which donate electron density to the ring.

In this compound, the fluoro group (at C3) and the alkyl group (at C1) are meta to each other. Their directing effects on an incoming electrophile (E+) are summarized below.

Fluoro group directs to: C2, C4, C6

Alkyl group directs to: C2, C4, C6

| Position | Influence of Alkyl Group (at C1) | Influence of Fluoro Group (at C3) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Reinforced | Favored, but potential steric hindrance |

| C4 | Para (Activating) | Ortho (Directing) | Reinforced | Strongly Favored |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Reinforced | Disfavored |

| C6 | Ortho (Activating) | Para (Directing) | Reinforced | Strongly Favored |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions could proceed via activation of either a C-H bond or the C-F bond.

The activation of C-F bonds is challenging due to their high bond dissociation energy. However, significant progress has been made using transition metal catalysts, particularly those based on nickel, palladium, and cobalt. mdpi.comorganic-chemistry.org These catalytic systems often require specialized ligands to facilitate the oxidative addition of the catalyst into the C-F bond. mdpi.com For this compound, a coupling reaction at the C3 position would require such a C-F activation strategy.

Alternatively, C-H activation provides a route to functionalize the other positions on the aromatic ring (C2, C4, C5, C6). Palladium-catalyzed C-H arylation, for example, is a widely used method. nih.gov The hydroxyl group in the side chain can potentially act as a directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position (C2). Fluorinated solvents like HFIP and TFE have been shown to have a beneficial effect on the reactivity and selectivity of various C-H activation reactions, an observation that could be relevant for reactions involving this fluorinated alcohol. rsc.org

| Reaction Type | Bond Activated | Potential Coupling Partner | Catalyst Example | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | C-F | Arylboronic acid | Pd or Ni complexes | Biaryl compound |

| Kumada Coupling | C-F | Grignard reagent | Ni or Pd complexes | Alkyl- or aryl-substituted arene |

| Negishi Coupling | C-F or C-H | Organozinc reagent | Pd/SPhos | Alkyl- or aryl-substituted arene |

| Direct C-H Arylation | C-H (e.g., at C2, C4, C6) | Aryl halide | Pd(OAc)₂ | Biaryl compound |

Stereoselective and Regioselective Considerations in Reactions

Selectivity is a critical aspect of chemical synthesis, and reactions involving this compound are subject to both regioselective and stereoselective controls. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com

Influence of Fluorine on Reactivity and Selectivity

The fluorine atom significantly impacts the reactivity and selectivity of reactions involving the aromatic ring and potentially the side chain.

Reactivity: As discussed for electrophilic substitution, the strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring, generally leading to slower reaction rates compared to non-fluorinated analogues. quora.com Conversely, in nucleophilic aromatic substitution (SNAr), a fluorine substituent greatly accelerates the reaction by stabilizing the negatively charged Meisenheimer complex intermediate. stackexchange.com While SNAr is less common for this molecule unless another strong electron-withdrawing group is present, this illustrates the profound and context-dependent influence of fluorine.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of fluorine are a prime example of regiocontrol. In other reactions, such as metal-catalyzed C-H functionalization, the electronic perturbation caused by fluorine can influence which C-H bond is most susceptible to activation, thus controlling the regiochemical outcome.

Stereoselectivity: The chiral center at C2 of the pentanol (B124592) side chain means that reactions at this center or at the adjacent C1 position can be stereoselective. The fluorine atom, through its electronic influence on the phenyl ring, could affect the stereochemical course of reactions involving the hydroxyl group or the benzylic position. For instance, in an oxidation of the alcohol to a ketone, the electronic nature of the fluorophenyl group would influence the reactivity of the C-H bond at the carbinol center. In deoxyfluorination reactions of alcohols, high selectivity for secondary alcohols has been achieved, which could be applicable to the hydroxyl group in this molecule. nih.gov

Solvent Effects in Fluorinated Alcohol Reactions

The choice of solvent can dramatically alter the rate, yield, and selectivity of a chemical reaction. For reactions involving this compound, the solvent can interact with the molecule's polar hydroxyl group and the fluorinated ring.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are known to be exceptional solvents for promoting a variety of reactions. rsc.orgresearchgate.net This is largely due to their unique properties, including high hydrogen-bond donating ability, polarity, and low nucleophilicity. jst.go.jpjst.go.jp While this compound is the substrate rather than the solvent, the principles governing these interactions are relevant.

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Protic solvents (e.g., water, methanol) can compete for hydrogen bonding, potentially slowing reactions where the hydroxyl group must be accessible. Aprotic solvents (e.g., THF, dichloromethane) will not compete in this way. The electron-withdrawing nature of the 3-fluorophenyl group increases the acidity of the hydroxyl proton, making the molecule a stronger hydrogen bond donor than its non-fluorinated counterpart. This enhanced H-bond donating ability can be crucial for stabilizing transition states or activating reagents. jst.go.jp

Polarity and Stabilization: Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through such species. For example, SN1-type reactions at the C2 position would be favored by polar, protic solvents that can stabilize a potential carbocationic intermediate.

Solvent as a Reagent: In some cases, particularly under acidic conditions, the solvent can act as a nucleophile. The choice of an inert solvent is crucial to avoid such side reactions.

| Solvent Type | Examples | Key Interactions | Potential Effects on Reactivity/Selectivity |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Strong H-bonding with -OH group | Can stabilize charged intermediates (e.g., in SN1); may hinder reactions requiring a free -OH group. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Dipole-dipole interactions | Good for SN2 reactions; can increase solubility of ionic reagents. |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | van der Waals forces | Favors reactions proceeding through nonpolar intermediates or transition states. |

| Fluorinated Alcohols | HFIP, TFE | Strong H-bond donation | Can dramatically accelerate reactions by stabilizing transition states and activating electrophiles. rsc.orgresearchgate.net |

Applications in Advanced Chemical Synthesis and Material Science

1-(3-Fluorophenyl)-2-pentanol as a Chiral Building Block

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds, particularly for applications in pharmaceuticals and agrochemicals. The presence of a hydroxyl group and a fluorinated phenyl group in this compound makes it a versatile chiral synthon. portico.orgsigmaaldrich.comnih.gov

The synthesis of complex chiral molecules containing fluorine is a significant area of research due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. nih.govrsc.org this compound can be utilized as a precursor for the synthesis of more intricate fluorinated chiral structures. rsc.orgnih.gov Methodologies for creating chiral centers with fluorine often involve asymmetric synthesis, where a chiral catalyst or auxiliary directs the stereochemical outcome of a reaction. mdpi.comnih.gov For instance, asymmetric hydrogenation of a corresponding ketone precursor could yield enantiomerically enriched this compound, which can then be elaborated into more complex structures. nih.gov

The development of methods for constructing fluorinated quaternary carbon chiral centers is an ongoing challenge. rsc.org Utilizing building blocks like this compound can provide a strategic advantage in accessing such complex molecular architectures. rsc.org

As a precursor, this compound offers reactive sites at both the hydroxyl group and the aromatic ring, allowing for a variety of chemical transformations. nih.gov The hydroxyl group can be converted into other functional groups or used as a handle for coupling with other molecules. The fluorinated phenyl ring can participate in various cross-coupling reactions to build larger, more complex aromatic systems. These transformations are fundamental in the synthesis of advanced organic molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Role in Asymmetric Catalysis

In asymmetric catalysis, chiral molecules are employed to control the stereoselectivity of a chemical reaction, leading to the preferential formation of one enantiomer over the other. nih.govcardiff.ac.ukrsc.orgmdpi.com The chiral nature of this compound allows it to be investigated as a component of chiral ligands for metal-catalyzed reactions or as a chiral solvent that can influence the stereochemical course of a reaction.

The fluorine atom in the molecule can introduce beneficial electronic effects, influencing the catalytic activity and selectivity. rsc.org For example, the electron-withdrawing nature of fluorine can modulate the acidity of the hydroxyl group, which can be advantageous in certain catalytic cycles. rsc.org While specific examples detailing the use of this compound in asymmetric catalysis are not prevalent in the provided search results, the principles of using chiral fluorinated alcohols as ligands or mediators are well-established. rsc.org

Precursor for Functional Materials with Tunable Properties

The incorporation of fluorine into polymers and other materials can lead to desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. taylorfrancis.compageplace.de this compound, with its combination of a fluorine atom and a chiral center, is a promising precursor for the design of novel functional materials. rsc.orgnih.govnih.govtaylorfrancis.comdntb.gov.ua

Fluoropolymers are a significant class of materials with a wide range of applications. taylorfrancis.compageplace.degoogle.com Monomers derived from this compound could be synthesized and subsequently polymerized to create novel fluorine-containing polymers. The chirality of the monomer unit could introduce interesting helical structures or other forms of supramolecular organization within the polymer, potentially leading to materials with unique optical or mechanical properties.

In the context of liquid crystals, the rigid fluorinated phenyl group and the chiral center of this compound are desirable structural features. The introduction of chirality is a key strategy for designing ferroelectric liquid crystals.

The presence of both fluorine and a chiral center within a material can have a synergistic effect on its performance. The fluorine atom can enhance properties like thermal and chemical stability, while the chiral moiety can induce specific molecular arrangements, leading to properties such as circular dichroism or non-linear optical activity. The specific arrangement and electronic nature of the 3-fluorophenyl group can influence intermolecular interactions, which are critical for the bulk properties of the material.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated compounds is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. researchgate.netsciencedaily.comnottingham.ac.uk Future research on the synthesis of 1-(3-Fluorophenyl)-2-pentanol will likely focus on several key areas:

Greener Fluorinating Reagents : Traditional fluorination methods often rely on hazardous reagents. criver.com The development of safer, more sustainable fluorinating agents is a critical area of research. This includes the use of fluoride (B91410) salts, such as potassium fluoride, in combination with novel catalysts to introduce the fluorine atom onto the aromatic ring. criver.com

Catalytic C-H Functionalization : Direct C-H functionalization represents a highly atom-economical approach to organic synthesis. Future synthetic routes to this compound may involve the late-stage fluorination of a 1-phenyl-2-pentanol (B45728) precursor, thereby reducing the number of synthetic steps and minimizing waste.

Biocatalysis : The use of enzymes in organic synthesis offers a high degree of selectivity under mild reaction conditions. The discovery and engineering of enzymes capable of performing stereoselective fluorination or the synthesis of chiral alcohols could provide a green and efficient route to enantiomerically pure this compound.

| Synthetic Strategy | Advantages | Key Research Areas |

| Green Fluorinating Reagents | Reduced hazard, improved safety profile | Development of novel catalysts for use with fluoride salts |

| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Regio- and stereoselective C-H fluorination of precursors |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Enzyme discovery and engineering for fluorination and alcohol synthesis |

Advanced Spectroscopic Techniques for Real-Time Monitoring and Deeper Elucidation

A thorough understanding of the structure and properties of this compound is crucial for its application. Advanced spectroscopic techniques will play a pivotal role in this endeavor. openaccessjournals.comwikibooks.orgkhanacademy.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and ¹⁹F NMR, are invaluable for the unambiguous structural elucidation of fluorinated compounds. youtube.com Future studies will likely employ these techniques to probe the conformational preferences and intramolecular interactions of this compound. In-situ NMR monitoring can also provide real-time kinetic and mechanistic data on its formation and subsequent reactions. nottingham.ac.uk

Vibrational Spectroscopy (IR and Raman) : Infrared and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups. openaccessjournals.comsustainability-directory.com These techniques can be used to study hydrogen bonding interactions involving the hydroxyl group of this compound.

Mass Spectrometry (MS) : High-resolution mass spectrometry is essential for determining the exact mass and molecular formula of this compound and for characterizing any reaction products or metabolites. wikibooks.org

Integration of Machine Learning and AI in Fluorinated Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. dntb.gov.ua For this compound and its analogues, these computational tools can accelerate research in several ways:

Predictive Modeling : Machine learning algorithms can be trained to predict the physicochemical properties, biological activity, and metabolic stability of fluorinated compounds based on their molecular structure. researchgate.net This can guide the design of new derivatives of this compound with improved properties.

Retrosynthetic Analysis : AI-powered tools can assist in the design of novel and efficient synthetic routes to this compound by proposing viable retrosynthetic disconnections and identifying suitable starting materials and reagents.

Reaction Optimization : Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of the synthesis of this compound.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

As this compound is a chiral molecule, the development of stereoselective synthetic methods is of paramount importance. Future research will likely focus on the exploration of novel catalytic systems to control the stereochemistry of the alcohol.

Asymmetric Hydrogenation : The enantioselective hydrogenation of a corresponding ketone precursor, 1-(3-fluorophenyl)-2-pentanone, using chiral catalysts is a promising approach to produce enantiomerically pure this compound.

Kinetic Resolution : The kinetic resolution of a racemic mixture of this compound using chiral catalysts or enzymes can provide access to both enantiomers.

Organocatalysis : The use of small organic molecules as catalysts for stereoselective reactions has emerged as a powerful tool in organic synthesis. The development of organocatalysts for the asymmetric synthesis of fluorinated alcohols is an active area of research.

The use of fluorinated alcohols as solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to have a beneficial effect on the reactivity and selectivity of various transition metal-catalyzed reactions. rsc.orgrsc.org This highlights the potential for fluorinated alcohols themselves to play a role in promoting stereoselective transformations. nih.gov

Investigation into Unique Intermolecular Interactions and Supramolecular Assemblies Involving Fluorinated Alcohols

The presence of both a fluorine atom and a hydroxyl group in this compound gives rise to the potential for unique intermolecular interactions.

Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor and acceptor. The fluorine atom, while a weak hydrogen bond acceptor, can influence the hydrogen-bonding properties of the molecule. nih.gov Studies on the intramolecular and intermolecular hydrogen bonding in this compound can provide insights into its conformational preferences and bulk properties.

Fluorine-Specific Interactions : The unique nature of the carbon-fluorine bond can lead to specific interactions, such as dipole-dipole and charge-dipole interactions, which can influence the packing of molecules in the solid state and their behavior in solution. acs.org

Supramolecular Chemistry : The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a potential building block for the construction of supramolecular assemblies with interesting properties and applications in materials science and crystal engineering.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(3-Fluorophenyl)-2-pentanol, and how are yields optimized?

Answer:

Common routes include:

- Friedel-Crafts alkylation : Reacting 3-fluorophenyl derivatives (e.g., 3-fluorobenzene) with 2-pentanol precursors under Lewis acid catalysis (e.g., AlCl₃). Yields depend on reaction temperature (optimized at 80–100°C) and solvent polarity (e.g., dichloromethane vs. toluene) .

- Grignard addition : Using 3-fluorophenylmagnesium bromide with pentanone derivatives, followed by reduction. Impurities from competing side reactions (e.g., over-addition) require careful stoichiometric control .

Optimization : Catalyst screening (e.g., enzymatic resolution with Novozyme 435 for enantiopurity) and in-situ monitoring (e.g., GC-MS) improve efficiency .

Advanced: How can enantioselective synthesis of this compound be achieved via biocatalysis?

Answer:

- Lipase-mediated resolution : Use Candida antarctica lipase B (Novozyme 435) with vinyl acetate as an acyl donor. Parameters affecting enantiomeric excess (ee):

- Agitation speed : 200–400 rpm minimizes mass transfer limitations.

- Temperature : 30–40°C balances enzyme activity and stability.